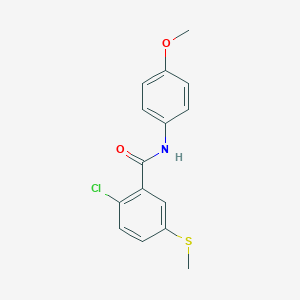![molecular formula C21H24N2O4 B299662 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide, also known as DMPPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acrylamide family of compounds and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is believed to involve its interaction with the mGluR5 receptor. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide acts as a positive allosteric modulator of this receptor, which means that it enhances the activity of the receptor in response to the binding of glutamate. This results in an increase in the signaling pathways that are activated by the receptor, which can lead to a variety of effects on the central nervous system.
Biochemical and Physiological Effects
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been found to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has also been found to have anti-inflammatory effects in animal models. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide for lab experiments is its specificity for the mGluR5 receptor. This allows researchers to study the effects of modulating this receptor without the confounding effects of other receptors. However, one limitation of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide. One area of research is the development of more potent and selective modulators of the mGluR5 receptor. Another area of research is the investigation of the potential therapeutic applications of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide, particularly in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide involves a multi-step process, and it has been found to have a variety of biochemical and physiological effects. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide acts as a positive allosteric modulator of the mGluR5 receptor, and it has been studied for its potential therapeutic applications in the treatment of anxiety and depression. While there are limitations to the use of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide in lab experiments, there are several future directions for research on this compound that hold promise for further understanding of its potential applications.
合成方法
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide involves a multi-step process that begins with the reaction of 3,4-dimethoxyphenylacetonitrile with 3-(4-morpholinyl)aniline in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then reacted with acryloyl chloride to produce 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide. The purity of 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide can be increased by recrystallization from a suitable solvent.
科学研究应用
3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been found to have a variety of effects on the central nervous system. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in the regulation of synaptic plasticity and learning and memory. 3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide has also been found to have anxiolytic and antidepressant effects in animal models.
属性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-morpholin-4-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H24N2O4/c1-25-19-8-6-16(14-20(19)26-2)7-9-21(24)22-17-4-3-5-18(15-17)23-10-12-27-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)/b9-7+ |
InChI 键 |
XFMLGKLJTUWRNQ-VQHVLOKHSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)N3CCOCC3)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)N3CCOCC3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)N3CCOCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)

![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)

![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)